Cas no 206982-05-0 (rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid)

rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-, (1S,2R)-
- (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylic acid
- 206982-05-0
- EN300-1722059
- (1S,2R)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid
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- Inchi: 1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m0/s1
- InChI Key: QAKGVPAQOZSDOZ-IMJSIDKUSA-N
- SMILES: [C@H]1(C(O)=O)C[C@H]1CO
Computed Properties
- Exact Mass: 116.047344113g/mol
- Monoisotopic Mass: 116.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Density: 1.381±0.06 g/cm3(Predicted)
- Boiling Point: 284.3±13.0 °C(Predicted)
- pka: 5.07±0.20(Predicted)
rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1722059-1.0g |
rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
206982-05-0 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1722059-5g |
rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
206982-05-0 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1722059-1g |
rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
206982-05-0 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1722059-0.1g |
rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
206982-05-0 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1722059-5.0g |
rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
206982-05-0 | 5g |
$4349.0 | 2023-06-04 | ||
Enamine | EN300-1722059-2.5g |
rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
206982-05-0 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1722059-0.05g |
rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
206982-05-0 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1722059-10g |
rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
206982-05-0 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1722059-0.5g |
rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
206982-05-0 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1722059-0.25g |
rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
206982-05-0 | 0.25g |
$1381.0 | 2023-09-20 |
rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid Related Literature
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Cyclopropanecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Cyclopropanecarboxylic acids and derivatives Cyclopropanecarboxylic acids
Additional information on rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Professional Introduction to Rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid (CAS No. 206982-05-0)
Rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, identified by its CAS number 206982-05-0, is a significant compound in the field of chemical and biomedical research. This molecule, characterized by its cyclopropane ring and hydroxymethyl group, has garnered attention due to its unique structural and functional properties. The cyclopropane moiety introduces a high degree of strain into the molecular framework, making it a versatile scaffold for various biochemical applications.
The compound Rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is particularly noteworthy for its potential in drug development and synthetic chemistry. Its chiral center at the cyclopropane ring allows for the exploration of stereoselective reactions, which are crucial in the design of enantiomerically pure pharmaceuticals. The hydroxymethyl group further enhances its reactivity, enabling diverse functionalization strategies that can be tailored for specific biological targets.
Recent advancements in the study of this compound have highlighted its role in modulating enzymatic activities and interactions. Research has demonstrated that the structural features of rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can influence the binding affinity and specificity of enzymes, making it a valuable candidate for developing novel inhibitors or activators. For instance, studies have shown that derivatives of this compound can interact with metalloenzymes and hydrolases, potentially leading to new therapeutic agents for treating metabolic disorders.
In addition to its enzymatic interactions, rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has been investigated for its potential applications in materials science. The strained cyclopropane ring can be exploited to create high-energy intermediates in organic synthesis, facilitating the construction of complex molecular architectures. This property makes it particularly useful in the synthesis of polymers and specialty chemicals that require precise control over molecular geometry and reactivity.
The compound's unique chemical profile also makes it an attractive candidate for studying catalytic processes. Researchers have explored its use as a ligand or co-catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes. These studies have not only expanded the synthetic toolbox but also provided insights into the mechanisms governing catalytic activity at the molecular level.
From a biomedical perspective, rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has shown promise in preclinical studies as a precursor for bioactive molecules. Its ability to undergo selective modifications allows chemists to design derivatives with enhanced pharmacological properties. For example, modifications at the hydroxymethyl group can introduce polar functionalities that improve solubility and bioavailability, while preserving the inherent reactivity of the cyclopropane ring.
The synthesis of rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid presents unique challenges due to its strained cyclic structure. However, recent methodologies have improved the efficiency and scalability of its production. Advances in asymmetric synthesis have enabled the stereoselective preparation of this compound, which is critical for pharmaceutical applications where enantiomeric purity is essential. These developments have opened new avenues for industrial-scale production and application.
The future prospects of rac-(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid are vast and multifaceted. Ongoing research continues to uncover new applications in drug discovery, materials science, and catalysis. As our understanding of its chemical behavior deepens, so too does its potential to contribute to innovative solutions across multiple scientific disciplines. The compound exemplifies the importance of structural diversity in chemical research and underscores the need for continued exploration of novel molecular architectures.
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